molecular formula C18H21N3O3 B5726346 N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide

N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide

Cat. No. B5726346
M. Wt: 327.4 g/mol
InChI Key: SKFWEHWPOCCMFJ-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide, also known as DENAQ, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DENAQ is a small molecule that has been shown to have promising effects in various biological systems, making it a valuable tool for studying different physiological processes.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various physiological processes. For example, N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.
Biochemical and Physiological Effects
N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of gene expression. N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide has been shown to have low toxicity in various cell types, making it a relatively safe compound to use in experiments. However, one limitation of using N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide, including the investigation of its effects on different physiological processes and the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide and its potential interactions with other compounds. Overall, N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide has the potential to be a valuable tool in various areas of scientific research and could lead to the development of new treatments for a range of diseases.

Synthesis Methods

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide involves several steps, including the reaction of 4-(diethylamino)-2-methylphenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide has been used in various research studies to investigate its effects on different biological systems. One such application is in the study of cancer, where N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing cell death. This makes N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20(5-2)15-9-10-17(13(3)11-15)19-18(22)14-7-6-8-16(12-14)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWEHWPOCCMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide

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